N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride
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Overview
Description
N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a chlorinated phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, cyclization, and functionalization of the piperidine ring . The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorinated phenylcarbamate moiety can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenylcarbamates .
Scientific Research Applications
N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and carbamate compounds, such as:
Uniqueness
N-tert-Butyl-3-piperidyl 2-chloro-6-methylphenylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
31755-24-5 |
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Molecular Formula |
C17H26Cl2N2O2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(1-tert-butylpiperidin-1-ium-3-yl) N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c1-12-7-5-9-14(18)15(12)19-16(21)22-13-8-6-10-20(11-13)17(2,3)4;/h5,7,9,13H,6,8,10-11H2,1-4H3,(H,19,21);1H |
InChI Key |
CZGLGDWLDZFFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCC[NH+](C2)C(C)(C)C.[Cl-] |
Origin of Product |
United States |
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